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Compound of Interest

Compound Name: 2-Bromo-3-fluoro-6-nitrophenol

Cat. No.: B177838 Get Quote

An In-depth Technical Guide to 2-Bromo-3-fluoro-6-nitrophenol: Structure, Synthesis, and

Applications

Introduction
2-Bromo-3-fluoro-6-nitrophenol is a highly functionalized aromatic compound of significant

interest to researchers in synthetic chemistry. Its unique substitution pattern, featuring hydroxyl,

nitro, bromine, and fluorine moieties, makes it a versatile building block for the synthesis of

complex molecular architectures. The strategic placement of these groups—an activating

hydroxyl group, two deactivating but ortho-, para-directing halogens, and a strongly

deactivating nitro group—creates a nuanced reactivity profile that can be exploited for targeted

chemical transformations.

This guide, intended for researchers, scientists, and drug development professionals, provides

a comprehensive overview of 2-Bromo-3-fluoro-6-nitrophenol. As a Senior Application

Scientist, the aim is to deliver not just data, but a field-proven perspective on the molecule's

synthesis, characterization, and potential utility. We will delve into its physicochemical

properties, propose a robust synthetic pathway based on established chemical principles,

analyze its expected spectroscopic signature, and discuss its potential applications as a key

intermediate in the development of novel pharmaceuticals and agrochemicals.

Molecular Structure and Physicochemical
Properties
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Chemical Structure
The structure of 2-Bromo-3-fluoro-6-nitrophenol consists of a benzene ring substituted at

positions 2, 3, and 6 with bromo, fluoro, and nitro groups, respectively, and a hydroxyl group at

position 1. The IUPAC name is 2-bromo-3-fluoro-6-nitrophenol.[1]

Caption: Chemical structure of 2-Bromo-3-fluoro-6-nitrophenol.

Physicochemical Data
The key physicochemical properties are summarized below, providing essential information for

experimental design and safety assessments.

Property Value Source

IUPAC Name 2-bromo-3-fluoro-6-nitrophenol [1]

CAS Number 103979-08-4 [1]

Molecular Formula C₆H₃BrFNO₃ [1]

Molecular Weight 235.99 g/mol [1]

Monoisotopic Mass 234.92803 Da [1][2]

XLogP3 (Predicted) 2.7 [1]

Appearance
Expected to be a crystalline

solid
[3]

Synthesis and Purification
Retrosynthetic Analysis & Strategy
The most logical and industrially scalable approach to synthesizing 2-Bromo-3-fluoro-6-
nitrophenol is through the electrophilic aromatic substitution of a pre-functionalized phenol.

The target molecule can be disconnected at the C-NO₂ bond, identifying 2-bromo-3-

fluorophenol as the direct precursor.

The causality behind this strategy lies in the directing effects of the substituents. The hydroxyl

group (-OH) is a powerful activating, ortho-, para-directing group. The bromo (-Br) and fluoro (-
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F) groups are deactivating but also ortho-, para-directing. In 2-bromo-3-fluorophenol, the

positions ortho and para to the strongly activating -OH group are C6, C4, and C2. Position C2

is already substituted. The C6 position is sterically accessible and strongly activated by the

hydroxyl group, making it the most probable site for electrophilic nitration.

2-Bromo-3-fluoro-6-nitrophenol

2-Bromo-3-fluorophenol

Retrosynthetic Disconnection
(C-NO₂)

HNO₃ / H₂SO₄

Electrophilic
Nitration

Click to download full resolution via product page

Caption: Retrosynthetic approach for the target compound.

Representative Synthesis Protocol
The following protocol is a representative method adapted from a patented procedure for the

synthesis of the closely related isomer, 2-bromo-4-fluoro-6-nitrophenol.[4] This method is based

on well-established nitration chemistry and is expected to be highly effective for the target

molecule.

Materials:

2-Bromo-3-fluorophenol

Concentrated Sulfuric Acid (98%)

Concentrated Nitric Acid (70%)
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Chloroform (or Dichloromethane)

Deionized Water

Saturated Sodium Bicarbonate Solution

Saturated Sodium Chloride Solution (Brine)

Anhydrous Magnesium Sulfate or Sodium Sulfate

Ethanol (for recrystallization)

Experimental Procedure:

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a

dropping funnel, and a thermometer, dissolve 2-bromo-3-fluorophenol (1.0 eq) in chloroform

(approx. 4-5 mL per gram of phenol).

Preparation of Nitrating Mixture: In a separate beaker cooled in an ice bath, cautiously and

slowly add concentrated sulfuric acid (e.g., 1.5 eq) to concentrated nitric acid (e.g., 1.2 eq).

Causality: This exothermic reaction generates the highly electrophilic nitronium ion (NO₂⁺),

which is the active nitrating agent. Pre-cooling and slow addition are critical for safety and to

prevent decomposition.

Nitration: Cool the flask containing the phenol solution to 0-5 °C using an ice bath. Add the

cold nitrating mixture dropwise via the dropping funnel over 30-60 minutes, ensuring the

internal temperature does not exceed 10 °C. Causality: Maintaining a low temperature

controls the reaction rate, preventing over-nitration and the formation of undesired

byproducts.

Reaction Progression: After the addition is complete, allow the mixture to warm to room

temperature and stir for 2-4 hours. The reaction progress should be monitored by Thin Layer

Chromatography (TLC) until the starting material is consumed.

Workup and Isolation: Carefully pour the reaction mixture into a beaker containing ice water

to quench the reaction. Transfer the mixture to a separatory funnel.
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Separate the organic layer. Wash the organic phase sequentially with deionized water,

saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

Causality: The aqueous washes remove inorganic acids and salts, purifying the crude

product in the organic phase.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and remove the solvent under reduced pressure using a rotary evaporator to yield the crude

product.

Purification Protocol
The crude 2-Bromo-3-fluoro-6-nitrophenol is typically a solid. Recrystallization is an effective

method for purification.

Dissolve the crude solid in a minimum amount of hot ethanol.

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to

induce crystallization.

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol,

and dry under vacuum.

For higher purity, silica gel column chromatography can be employed using a solvent system

such as a hexane/ethyl acetate gradient.[5]

Spectroscopic Characterization (Expected Features)
While a dedicated experimental spectrum for this specific compound is not publicly available,

its spectroscopic features can be reliably predicted based on its structure and data from

analogous compounds.[5][6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The spectrum is expected to show two signals in the aromatic region (δ 7.0-8.5

ppm) corresponding to the two protons on the ring.

The proton at C4 will appear as a doublet of doublets, coupled to the proton at C5 and the

fluorine at C3.
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The proton at C5 will also appear as a doublet of doublets, coupled to the proton at C4

and the fluorine at C3.

A broad singlet for the phenolic -OH proton is expected, with its chemical shift being

concentration and solvent-dependent.

¹³C NMR: The spectrum will display 6 distinct signals for the aromatic carbons.

The carbon bearing the fluorine (C3) will exhibit a large one-bond coupling constant (¹JCF)

of approximately 240-250 Hz.

The carbons ortho and meta to the fluorine (C2, C4, C5) will show smaller two- and three-

bond C-F couplings.

The chemical shifts will be influenced by the substituents: C1 (bearing -OH) will be

downfield (δ ~150-155 ppm), C6 (bearing -NO₂) will be downfield, and C2 (bearing -Br) will

be shifted upfield relative to benzene.[7][9]

Infrared (IR) Spectroscopy
The IR spectrum provides a fingerprint of the functional groups present.

Wavenumber (cm⁻¹) Vibration Functional Group

3200-3500 (broad) O-H stretch Phenolic -OH

3000-3100 C-H stretch Aromatic C-H

1580-1610 C=C stretch Aromatic Ring

1520-1560 (asymm) N-O stretch Nitro (-NO₂)

1340-1380 (symm) N-O stretch Nitro (-NO₂)

1200-1250 C-O stretch Phenolic C-O

1000-1100 C-F stretch Aryl-F

550-650 C-Br stretch Aryl-Br
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Mass Spectrometry (MS)
Molecular Ion: The mass spectrum will show a characteristic molecular ion (M⁺) peak.

Isotopic Pattern: Due to the presence of bromine, a distinctive isotopic pattern will be

observed, with two peaks of nearly equal intensity: one for the molecule containing ⁷⁹Br (M)

and one for the molecule containing ⁸¹Br (M+2). This is a definitive diagnostic feature.

Reactivity and Potential Applications
Chemical Reactivity Profile
The multiple functional groups of 2-Bromo-3-fluoro-6-nitrophenol offer several handles for

subsequent chemical modifications:

Nitro Group: The nitro group can be readily reduced to an amine (-NH₂) using standard

reagents like SnCl₂/HCl or catalytic hydrogenation (H₂/Pd-C). This resulting aniline is a key

precursor for building heterocycles or forming amides.

Phenolic Hydroxyl Group: The acidic proton can be deprotonated to form a phenoxide, which

is a potent nucleophile for O-alkylation or O-arylation reactions (e.g., Williamson ether

synthesis).

Halogens (Br, F): The bromo and fluoro substituents are generally stable but can participate

in nucleophilic aromatic substitution (SNAr) reactions if the ring is sufficiently activated by

electron-withdrawing groups, or in transition-metal-catalyzed cross-coupling reactions (e.g.,

Suzuki, Heck), with the C-Br bond being significantly more reactive than the C-F bond.

2-Bromo-3-fluoro-6-nitrophenol

2-Bromo-3-fluoro-6-aminophenol

Nitro Reduction
(e.g., SnCl₂/HCl)

Substituted Anisole Derivative

O-Alkylation
(e.g., R-X, Base)

Biaryl or Alkenyl Derivative

Cross-Coupling
(e.g., Suzuki at C-Br)

Click to download full resolution via product page
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Caption: Key reaction pathways for the title compound.

Applications in Drug Development and Agrochemicals
Halogenated nitrophenols are established building blocks in medicinal and agricultural

chemistry.[4] The presence of bromine and fluorine can significantly enhance a molecule's

biological properties, including metabolic stability, binding affinity, and membrane permeability.

Pharmaceutical Intermediate: This compound serves as an excellent starting point for the

synthesis of kinase inhibitors, anti-infective agents, and other therapeutics. The aniline

derivative (obtained after nitro reduction) is particularly valuable for constructing scaffolds

found in many approved drugs. The unique substitution pattern allows for the exploration of

novel chemical space in lead optimization campaigns.[10]

Agrochemical Synthesis: The structural motifs present in 2-Bromo-3-fluoro-6-nitrophenol
are common in modern herbicides, fungicides, and insecticides. A Chinese patent highlights

the use of the related 2-bromo-4-fluoro-6-nitrophenol for its agricultural bactericidal and

herbicidal activity, suggesting similar potential for the title compound.[4]

Safety and Handling
GHS Hazard Information
2-Bromo-3-fluoro-6-nitrophenol is classified as a hazardous substance. All handling should

be performed with appropriate engineering controls and personal protective equipment.
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Hazard Code Statement Class

H302 Harmful if swallowed
Acute Toxicity, Oral (Category

4)

H312 Harmful in contact with skin
Acute Toxicity, Dermal

(Category 4)

H315 Causes skin irritation Skin Irritation (Category 2)

H319 Causes serious eye irritation Eye Irritation (Category 2A)

H332 Harmful if inhaled
Acute Toxicity, Inhalation

(Category 4)

H335 May cause respiratory irritation STOT SE 3

(Source: PubChem CID

13732854)[1]

Recommended Handling Procedures
Engineering Controls: Use only in a well-ventilated area, preferably within a certified

chemical fume hood.

Personal Protective Equipment (PPE):

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

Respiratory Protection: If dusts or aerosols may be generated, use a NIOSH-approved

respirator.

Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands

thoroughly after handling.

First Aid Measures
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison

center or doctor if you feel unwell.
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If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present

and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.

Conclusion
2-Bromo-3-fluoro-6-nitrophenol is a valuable and highly versatile chemical intermediate. Its

synthesis is readily achievable through the electrophilic nitration of 2-bromo-3-fluorophenol, a

strategy supported by fundamental principles of organic chemistry and precedents in patent

literature. The compound's rich array of functional groups provides multiple avenues for further

chemical modification, making it an ideal scaffold for building complex molecules. With clear

applications in the synthesis of novel pharmaceuticals and agrochemicals, 2-Bromo-3-fluoro-
6-nitrophenol represents a key tool for researchers and developers working at the forefront of

chemical innovation. Proper adherence to safety protocols is essential when handling this

compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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